molecular formula C22H19N3OS B2364359 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 477569-79-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Cat. No. B2364359
CAS RN: 477569-79-2
M. Wt: 373.47
InChI Key: KQHUXGPGKUETLP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The exact molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide” would require more specific information.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact molecular structure. For example, the compound “N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE” has a molecular weight of 254.313 .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects against steel in acidic conditions. These compounds exhibit significant inhibition efficiency, providing extra stability and higher efficiencies than previously reported inhibitors from the benzothiazole family. They can adsorb onto surfaces through both physical and chemical means, with the effectiveness assessed using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods (Hu et al., 2016).

Synthesis and Heterocyclic Chemistry

Research has been conducted on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds serve as versatile building blocks for novel heterocyclic derivatives, demonstrating potential for further exploration in chemical synthesis (Darweesh et al., 2016).

Antimicrobial Activity

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. Some of these molecules exhibited higher potency than reference drugs, with significant activity particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Biological Evaluation of Benzamide Derivatives

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for potential biological applications. These compounds were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing varying degrees of inhibition which suggests relevance for further medicinal chemistry applications (Saeed et al., 2015).

Anticancer Evaluation

Certain benzamide derivatives based on thiazole and thiazoline have been synthesized and assessed for their anti-inflammatory activity. Notably, N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and related compounds showed promising results in preclinical models, suggesting potential for further investigation as nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

Future Directions

Benzothiazole derivatives are a promising class of compounds for the development of new drugs and materials. Future research may focus on developing new synthetic approaches, studying patterns of reactivity, and investigating the biological activity of these compounds .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHUXGPGKUETLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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